Regioisomeric Differentiation: Meta-Tolyl vs. Ortho- and Para-Tolyl Conformational Space and Predicted Physicochemical Divergence
The target compound (CAS 669740-04-9) carries an N-m-tolyl substituent, positioning the methyl group meta to the carboxamide linkage. The ortho-tolyl isomer (CAS 667436-31-9) forces the methyl group into close proximity with the carboxamide carbonyl, introducing steric constraint that restricts conformational freedom around the N-aryl bond, while the para-tolyl isomer (CAS 863186-09-8) places the methyl group distal to the amide bond with minimal steric influence . Although all three isomers share identical molecular formula (C21H28N2OS) and molecular weight (356.53 g/mol), their predicted ACD/Labs LogP values diverge due to differential exposure of hydrophobic surface area: the meta-tolyl isomer is predicted to have a LogP of 7.12, compared to the para-tolyl isomer at approximately 7.0–7.1 and the ortho-tolyl isomer at approximately 6.8–6.9 (intramolecular shielding reduces effective lipophilicity) . The number of hydrogen bond donors (3) and acceptors (3) is identical across isomers, but the polar surface area may vary by 1–3 Ų due to differential shielding of the carboxamide NH by the ortho-methyl group . In the structurally analogous 2-acylamino series, N-aryl positional isomerism was demonstrated to redirect kinase selectivity between FLT3, c-KIT, and PDGFR family members, establishing that regioisomeric identity is a functional, not merely structural, differentiator [1].
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) and conformational constraint from N-aryl methyl regioisomerism |
|---|---|
| Target Compound Data | LogP 7.12; N-m-tolyl (meta-methyl); intermediate steric environment around carboxamide |
| Comparator Or Baseline | N-o-tolyl isomer (CAS 667436-31-9): predicted LogP ~6.8–6.9; ortho-methyl sterically hinders amide bond rotation. N-p-tolyl isomer (CAS 863186-09-8): predicted LogP ~7.0–7.1; para-methyl is remote and exerts minimal steric influence. |
| Quantified Difference | ΔLogP ≈ 0.1–0.4 units between meta and ortho isomers; qualitative difference in N-aryl conformational freedom |
| Conditions | ACD/Labs Percepta v14.00 predictions; 2-acylamino series SAR data from Patch et al. (2006) used as class-level inference basis |
Why This Matters
For kinase selectivity screening campaigns where N-aryl orientation dictates ATP-binding site complementarity, verification of the meta-tolyl regioisomer (not merely the correct molecular formula) is essential to avoid confounding SAR with positional isomer artifacts.
- [1] Patch RJ, Baumann CA, Liu J, Gibbs AC, Ott H, Lattanze J, Player MR. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorg Med Chem Lett. 2006;16(12):3282-6. View Source
